N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
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Overview
Description
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine is a synthetic organic compound characterized by the presence of a bromophenyl group and a piperidinylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with aniline to form the Schiff base.
Sulfonylation: The Schiff base is then reacted with 4-methylpiperidine and a sulfonyl chloride to introduce the piperidinylsulfonyl group.
Final Condensation: The resulting intermediate is subjected to a final condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine
- (E)-1-(4-fluorophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine
Uniqueness
(E)-1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C19H21BrN2O2S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanimine |
InChI |
InChI=1S/C19H21BrN2O2S/c1-15-10-12-22(13-11-15)25(23,24)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
IJVDQMPVOBFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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